molecular formula C13H20BrN B13269346 [(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

[(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13269346
M. Wt: 270.21 g/mol
InChI Key: RVDGPNYWARVQKR-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is a substituted benzylamine derivative characterized by a 4-bromo-3-methylphenyl group attached to a methylene bridge and a branched 2-methylbutan-2-yl amine moiety. This compound shares structural similarities with tertiary amines but is distinguished by its halogenated aromatic ring and sterically hindered amine group. Its synthesis often involves the reaction of 4-bromo-3-methylbenzylamine with tert-butoxycarbonyl (Boc) reagents or direct alkylation strategies. For example, tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-carbamate (a precursor) is synthesized via treatment of 4-bromo-3-methylbenzylamine hydrochloride with tert-butoxycarbonyl tert-butyl carbonate in the presence of a base like N-ethyl-N-isopropylpropan-2-amine .

Properties

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C13H20BrN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3

InChI Key

RVDGPNYWARVQKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 4-position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 2-methylbutan-2-yl group to the nitrogen atom of the amine.

Industrial Production Methods

Industrial production of (4-Bromo-3-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.

    Automated Alkylation: Employing automated systems for the alkylation step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KCN, or primary amines in polar solvents such as ethanol or water.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets:

    Receptor Binding: The compound can act as an agonist or antagonist at various receptors, such as serotonin 5-HT2A and dopamine D2 receptors.

    Pathways: It may influence signaling pathways related to mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Amine Group Key Properties/Notes
(4-Bromo-3-methylphenyl)methylamine C₁₃H₁₉BrN 285.21 4-Br, 3-CH₃ 2-methylbutan-2-yl Sterically hindered; halogenated aromatic
(4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8) C₁₁H₁₅BrFN 276.15 4-Br, 3-F butan-2-yl Fluorine enhances electronegativity
(3-Bromo-4-fluorophenyl)methylamine (CAS 1019528-22-3) C₁₂H₁₇BrFN 274.17 3-Br, 4-F 2-methylbutan-2-yl Halogen positions alter electronic effects
(2-Bromophenyl)methylamine (CAS 1019477-26-9) C₁₂H₁₈BrN 256.19 2-Br 2-methylbutan-2-yl Ortho-substitution increases steric bulk
(4-Fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN 271.37 4-F, phenyl 2-methylbutan-2-yl Biphenyl structure; fluorine substitution

Key Observations:

Halogen Effects: Bromine (Br) at the para or meta position (e.g., in the target compound vs.

Amine Group Branching :

  • The 2-methylbutan-2-yl group is common across all compounds, providing steric hindrance that may stabilize the amine against oxidation or nucleophilic attack. This contrasts with simpler amines like butan-2-yl (CAS 1247432-21-8), which has less branching .

Synthetic Routes :

  • Similar Boc-protection strategies are employed for precursors (e.g., tert-butyl carbamate derivatives), as seen in the synthesis of the target compound’s precursor .
  • Fluorinated analogs (e.g., CAS 1247432-21-8) may require specialized fluorination reagents, increasing synthesis complexity compared to brominated derivatives .

Physicochemical Properties :

  • Brominated compounds generally exhibit higher molecular weights and lipophilicity compared to fluorinated analogs, influencing solubility and membrane permeability in biological systems .
  • The liquid state of (2-bromophenyl)methylamine (CAS 1019477-26-9) at room temperature contrasts with the likely solid state of the target compound due to its higher symmetry and substituent arrangement .

Biological Activity

(4-Bromo-3-methylphenyl)methylamine is an organic compound notable for its potential biological activities, particularly its interactions with various receptors and enzymes. This compound, characterized by a brominated aromatic ring and an aliphatic amine group, is being explored for its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound has the following structural formula:

C13H18BrN\text{C}_{13}\text{H}_{18}\text{Br}\text{N}

This structure features a 4-bromo-3-methylphenyl group attached to a 2-methylbutan-2-yl amine moiety, which enhances its reactivity and biological interactions.

The biological activity of (4-Bromo-3-methylphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, including:

  • Serotonin 5-HT2A Receptor : Acts as an agonist, potentially influencing mood and behavior.
  • Dopamine D2 Receptor : May modulate dopamine levels, impacting neurological functions.

These interactions suggest that the compound could have implications in treating mood disorders or neurodegenerative diseases due to its neuroprotective properties and ability to influence neurotransmitter systems.

Biological Assays and Findings

Research has been conducted to evaluate the biological activity of (4-Bromo-3-methylphenyl)methylamine through various assays. Key findings include:

  • Enzyme Interaction Studies :
    • The compound has shown potential inhibition of lysosomal phospholipase A2 (LPLA2), which is significant in the context of drug-induced phospholipidosis. Inhibition was measured using a substrate-based assay, indicating that the compound may alter lipid metabolism in cells .
  • Cell Viability Assays :
    • Cytotoxicity tests performed on MDCK cells revealed that at certain concentrations, the compound did not significantly affect cell viability, suggesting a favorable therapeutic window for further development .
  • Pharmacological Screening :
    • Computational models such as PASS (Prediction of Activity Spectra for Substances) have predicted that this compound may exhibit activity against various biological targets, including those involved in neurotransmission and enzyme regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4-Bromo-3-methylphenyl)methylamine, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(4-Bromo-3-methylphenyl)methylamineBrominated aromatic ringNeurotransmitter modulation
(4-Chloro-3-methylphenyl)methylamineChlorinated variantAntidepressant-like effects
(4-Iodo-3-methylphenyl)methylamineIodinated variantPotential anti-inflammatory properties

The presence of bromine in (4-Bromo-3-methylphenyl)methylamine enhances its binding affinity to receptors compared to other halogenated analogs, potentially leading to distinct biological effects.

Case Studies

Several case studies have been documented regarding the biological implications of compounds similar to (4-Bromo-3-methylphenyl)methylamine:

  • Neuroprotective Effects :
    • A study highlighted the neuroprotective effects of brominated phenyl compounds in models of Parkinson's disease, suggesting that modifications in the phenolic structure can enhance protective mechanisms against dopaminergic neuron degeneration.
  • Pharmacological Development :
    • Research focusing on drug development has identified (4-Bromo-3-methylphenyl)methylamine as a promising lead compound for synthesizing new antidepressants due to its interaction with serotonin receptors .

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